molecular formula C13H14N4O2 B2895580 N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 306301-32-6

N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2895580
CAS No.: 306301-32-6
M. Wt: 258.281
InChI Key: KONNAGQYNCPMDV-RIYZIHGNSA-N
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Description

N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound. Known for its unique chemical structure, it has attracted significant attention in various scientific fields, including chemistry, biology, medicine, and industry. This compound's distinct structure features a methoxyphenyl group attached to a pyrazole core, making it a subject of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction process. One common method includes the condensation reaction of 2-methoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often facilitated by a solvent such as ethanol or methanol, and might require a catalyst to improve yield and reaction rate.

Industrial Production Methods: Industrial production of this compound can scale up the synthetic route by optimizing reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide. These reactions often target the pyrazole ring or the methoxy group.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may affect the carbonyl group or other electron-rich sites.

  • Substitution: The compound is susceptible to substitution reactions, particularly at the methoxyphenyl and pyrazole moieties. Common reagents for these reactions include halogens, nitrating agents, and sulfonation reagents.

Common Reagents and Conditions Used:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogens, nitrating agents, sulfonation reagents.

Major Products Formed:

  • Oxidation: Products may include various oxidized derivatives of the original compound, such as quinones or ketones.

  • Reduction: Reduced forms might include alcohols or amines.

  • Substitution: Substituted products could vary widely depending on the specific reagents used, potentially leading to halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is often used as a building block in organic synthesis. Its reactivity makes it a versatile intermediate for synthesizing more complex molecules.

Biology: The compound has shown potential in biological applications due to its possible interactions with various biomolecules. It can act as a ligand in coordination chemistry or as a precursor for biologically active derivatives.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or treatments.

Industry: Industrially, the compound can be used in the production of advanced materials, dyes, and pharmaceuticals. Its robust chemical properties make it a valuable component in various manufacturing processes.

Mechanism of Action

Comparison:

  • Similar compounds, such as other pyrazole derivatives, may share some chemical reactivity but differ in specific functional groups that define their unique properties.

  • The presence of the methoxyphenyl group in N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide distinguishes it from other pyrazole derivatives and can influence its reactivity and applications.

Comparison with Similar Compounds

  • 3-methyl-1H-pyrazole-5-carbohydrazide

  • N'-[(E)-(4-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

  • 2-methoxybenzaldehyde derivatives

This is a comprehensive overview of N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-7-11(16-15-9)13(18)17-14-8-10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONNAGQYNCPMDV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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